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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B15606554

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of
AMG 837 calcium hydrate, a potent and selective partial agonist of the G protein-coupled
receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). AMG 837 has been
investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to
enhance glucose-stimulated insulin secretion.[1][2][3][4] This document summarizes key
guantitative data, details experimental protocols for its characterization, and provides visual
representations of its mechanism of action and experimental workflows.

Core Pharmacological Data

The in vitro activity of AMG 837 has been characterized through a variety of biochemical and
cell-based assays. These studies have consistently demonstrated its high potency and partial
agonism at the GPR40 receptor.[1][2][4][5]

Table 1: Potency (EC50) of AMG 837 in Functional
Assays
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AMG 837 is characterized as a partial agonist, meaning it does not elicit the maximal possible
response from the GPR40 receptor, even at saturating concentrations.[1][2] When compared to
the endogenous full agonist docosahexaenoic acid (DHA), AMG 837's maximal activity was
observed to be approximately 85% of that of DHA in aequorin assays under high receptor
expression conditions.[1][6] In plasmid titration experiments with decreasing receptor
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expression, the partial agonism of AMG 837 becomes more pronounced, with its maximal
response being 40%, 20%, and 10% of DHA's effect.[1][2]

Signaling Pathway of AMG 837 at the GPR40

Receptor

AMG 837 activates the GPR40 receptor, which is coupled to the Gaq class of G proteins.[1][5]
This initiates a downstream signaling cascade that results in the potentiation of glucose-
stimulated insulin secretion from pancreatic (3-cells.
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GPR40 signaling pathway activated by AMG 837.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

[35S]-GTPyYS Binding Assay
This biochemical assay measures the activation of G proteins by the GPR40 receptor upon

agonist binding.

» Membrane Preparation: Cell membranes are prepared from an A9 cell line stably
overexpressing human GPR40 (A9_GPR40).[1][5]
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Reaction Mixture: Membranes are incubated with varying concentrations of AMG 837 in the

presence of [35S]-GTPyS.

Antibody Capture: The Gaq protein is captured using a specific antibody.[1][2]

Scintillation Counting: The amount of bound [35S]-GTPyS is quantified using a scintillation

counter to determine the extent of G protein activation.

Data Analysis: EC50 values are calculated from the dose-response curves.

Prepare GPR40-expressing
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GPR40 and aequorin plasmids
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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